molecular formula C19H16F4Na2O8 B13775033 disodium;(E)-but-2-enedioate;(E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid;styrene CAS No. 72845-29-5

disodium;(E)-but-2-enedioate;(E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid;styrene

Cat. No.: B13775033
CAS No.: 72845-29-5
M. Wt: 494.3 g/mol
InChI Key: WJRSADWRAPSSLG-PCDNQUEOSA-L
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Description

2-Butenedioic acid, 1-(2,2,3,3-tetrafluoropropyl) ester, sodium salt (1:1), polymer with ethenylbenzene and sodium 2-butenedioate (2:1) is a complex polymeric compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several steps:

    Esterification: 2-Butenedioic acid reacts with 2,2,3,3-tetrafluoropropanol in the presence of a catalyst to form 2-Butenedioic acid, 1-(2,2,3,3-tetrafluoropropyl) ester.

    Neutralization: The ester is then neutralized with sodium hydroxide to form the sodium salt.

    Polymerization: The sodium salt of the ester is polymerized with ethenylbenzene and sodium 2-butenedioate in a specific ratio (2:1) under controlled conditions to form the final polymer.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and polymerization processes. These processes are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the polymer.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex polymers and materials.

    Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.

    Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.

    Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The polymeric structure allows it to form stable complexes with other molecules, enhancing its functionality in different applications. The presence of fluorine atoms in the ester group contributes to its chemical stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenedioic acid, 1-(2,2,3,3-tetrafluoropropyl) ester
  • Sodium 2-butenedioate
  • Ethenylbenzene polymer

Uniqueness

Compared to similar compounds, 2-Butenedioic acid, 1-(2,2,3,3-tetrafluoropropyl) ester, sodium salt (1:1), polymer with ethenylbenzene and sodium 2-butenedioate (2:1) stands out due to its unique combination of functional groups and polymeric structure. This combination imparts enhanced chemical stability, resistance to degradation, and versatility in various applications.

Properties

CAS No.

72845-29-5

Molecular Formula

C19H16F4Na2O8

Molecular Weight

494.3 g/mol

IUPAC Name

disodium;(E)-but-2-enedioate;(E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid;styrene

InChI

InChI=1S/C8H8.C7H6F4O4.C4H4O4.2Na/c1-2-8-6-4-3-5-7-8;8-6(9)7(10,11)3-15-5(14)2-1-4(12)13;5-3(6)1-2-4(7)8;;/h2-7H,1H2;1-2,6H,3H2,(H,12,13);1-2H,(H,5,6)(H,7,8);;/q;;;2*+1/p-2/b;2*2-1+;;

InChI Key

WJRSADWRAPSSLG-PCDNQUEOSA-L

Isomeric SMILES

C=CC1=CC=CC=C1.C(C(C(F)F)(F)F)OC(=O)/C=C/C(=O)O.C(=C/C(=O)[O-])\C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C=CC1=CC=CC=C1.C(C(C(F)F)(F)F)OC(=O)C=CC(=O)O.C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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